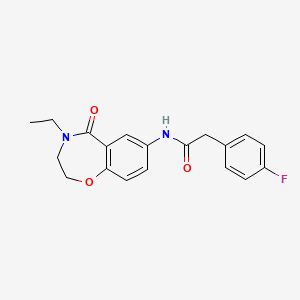

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide

説明

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a benzoxazepin core—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The benzoxazepin moiety is substituted with an ethyl group at position 4 and a ketone (oxo) at position 3. The acetamide side chain at position 7 includes a 4-fluorophenyl group, which may enhance lipophilicity and metabolic stability.

特性

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-2-22-9-10-25-17-8-7-15(12-16(17)19(22)24)21-18(23)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGJVFZRGMETKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzoxazepine core. Its chemical formula is , with a molecular weight of approximately 280.34 g/mol. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological activities primarily through modulation of specific enzymatic pathways and receptor interactions:

- γ-Secretase Modulation : Similar compounds have been shown to act as γ-secretase modulators, which can influence amyloid-beta peptide production. This mechanism is particularly relevant in the context of Alzheimer's disease, where reducing the formation of toxic amyloid-beta aggregates is crucial for therapeutic strategies .

- Anti-Diabetic Potential : The compound has been evaluated for its effects on glucose metabolism and insulin sensitivity, showing promise in preclinical models for the treatment and prevention of Type 1 and Type 2 diabetes .

- Neuroprotective Effects : Studies suggest that compounds within this class may exert neuroprotective effects by modulating neuroinflammatory pathways and promoting neuronal survival under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| γ-Secretase Modulation | Reduces Aβ42 levels | |

| Insulin Sensitivity Improvement | Enhances glucose uptake in adipocytes | |

| Neuroprotection | Reduces neuronal apoptosis |

Case Studies and Research Findings

- Alzheimer's Disease Model : In an in vivo study using transgenic mice models for Alzheimer's disease, administration of similar benzoxazepine derivatives resulted in a significant decrease in amyloid plaque burden and improved cognitive function. This supports the hypothesis that γ-secretase modulation can be beneficial in neurodegenerative conditions .

- Diabetes Treatment : A study examining the anti-diabetic properties of related compounds demonstrated that these agents could significantly lower blood glucose levels and improve insulin sensitivity in diabetic rodent models. The results indicated potential for clinical application in managing metabolic disorders .

- Neuroprotective Study : In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant defenses and inhibiting pro-inflammatory cytokine release. These findings suggest a multifaceted approach to neuroprotection .

科学的研究の応用

Structural Insights

The compound features a benzoxazepine core, which is known for its diverse biological activities. The presence of the ethyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Neuropharmacology

Research indicates that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide exhibit activity on various neurotransmitter systems. These include:

- Dopaminergic Modulation : Potential use in treating conditions like schizophrenia or Parkinson's disease by modulating dopamine receptors.

- Serotonergic Activity : Possible applications in mood disorders through the modulation of serotonin pathways.

Pain Management

Studies have suggested that benzoxazepine derivatives can act as analgesics. The compound may inhibit pain pathways by:

- Interacting with pain receptors.

- Modulating inflammatory responses.

Anticancer Research

Emerging data suggest that benzoxazepines possess anticancer properties. The compound may exert effects through:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Recent investigations into similar compounds have shown potential antimicrobial effects. This includes:

- Inhibition of bacterial growth.

- Potential use against resistant strains of bacteria.

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of a related benzoxazepine compound on animal models of anxiety and depression. Results indicated significant anxiolytic and antidepressant-like effects, suggesting the compound’s potential as a therapeutic agent for mood disorders.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through caspase activation pathways.

Case Study 3: Pain Modulation

Experimental models for pain assessment showed that the compound significantly reduced nociceptive responses in rodents. This effect was attributed to its action on opioid receptors and modulation of inflammatory mediators.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Scaffolds: The target compound’s benzoxazepin core distinguishes it from bicyclic β-lactam analogs () and hexan derivatives (). Thiadiazole (FOE 5043) and urea (daimuron) cores in pesticidal compounds () lack the heterocyclic complexity of benzoxazepin, reflecting divergent applications .

Substituents and Functional Groups :

- The 4-fluorophenyl group in the target compound may improve metabolic stability compared to phenyl groups in ’s β-lactam-like compound .

- Acetamide linkages are shared with FOE 5043 (pesticide) and ’s hexan derivatives, but the benzoxazepin core likely directs the target compound toward pharmaceutical rather than agricultural uses .

Pharmacological Implications :

- The ethyl and oxo substituents on the benzoxazepin ring could modulate solubility and bioavailability, contrasting with polar carboxylic acid groups in ’s compounds .

- Unlike pesticidal acetamides (), the target compound’s fluorinated aromatic system may enhance CNS penetration, a trait critical for neuroactive drugs .

Research Findings and Hypotheses

Structure-Activity Relationships (SAR): The 4-fluorophenylacetamide moiety may enhance binding affinity to serotonin or GABA receptors, analogous to fluorinated benzodiazepines . Ethyl substitution at position 4 could reduce hepatic metabolism compared to methyl groups in similar compounds (e.g., ’s dimethylphenoxy derivatives) .

Toxicity and Selectivity :

- The absence of highly reactive groups (e.g., thiadiazole’s sulfur in FOE 5043) may reduce off-target effects, a common issue in pesticidal acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。